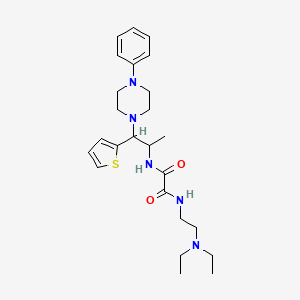
N1-(2-(diethylamino)ethyl)-N2-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(DIETHYLAMINO)ETHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE is a complex organic compound characterized by its unique structure, which includes a diethylaminoethyl group, a phenylpiperazine moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIETHYLAMINO)ETHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common synthetic routes include:
Amidation Reactions: The reaction between an amine and a carboxylic acid derivative.
Nucleophilic Substitution: Involving the substitution of a leaving group by a nucleophile.
Cyclization Reactions: Formation of the piperazine ring through cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIETHYLAMINO)ETHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxide or sulfone derivatives.
Reduction: Reduction of the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide group can produce corresponding amines.
Scientific Research Applications
N-[2-(DIETHYLAMINO)ETHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Utilization in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which N-[2-(DIETHYLAMINO)ETHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE exerts its effects involves interactions with molecular targets such as receptors or enzymes. The compound may modulate signaling pathways by binding to specific sites, thereby influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(DIETHYLAMINO)ETHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-YL]ETHANEDIAMIDE
- **N-[2-(DIETHYLAMINO)ETHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)ETHANEDIAMIDE
Uniqueness
N-[2-(DIETHYLAMINO)ETHYL]-N’-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]ETHANEDIAMIDE is unique due to the presence of both a thiophene ring and a phenylpiperazine moiety, which confer distinct electronic and steric properties. These features may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H37N5O2S |
|---|---|
Molecular Weight |
471.7 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]oxamide |
InChI |
InChI=1S/C25H37N5O2S/c1-4-28(5-2)14-13-26-24(31)25(32)27-20(3)23(22-12-9-19-33-22)30-17-15-29(16-18-30)21-10-7-6-8-11-21/h6-12,19-20,23H,4-5,13-18H2,1-3H3,(H,26,31)(H,27,32) |
InChI Key |
RTOVEKFWQRIVHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11434548.png)
![6-ethyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thiol](/img/structure/B11434555.png)
![N-(2-chlorobenzyl)-4-[1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B11434574.png)
![methyl 3-[4-(ethoxycarbonyl)phenyl]-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate](/img/structure/B11434581.png)
![N-(diphenylmethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11434590.png)
![6-bromo-4-(4-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11434596.png)
![N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide](/img/structure/B11434604.png)
![8-(5-Methylfuran-2-yl)-3-(3-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11434611.png)
![7-(3-Ethoxy-4-hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11434627.png)
![6-chloro-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11434630.png)
![3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B11434637.png)
![2-(3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11434658.png)
![N-(1,3-benzodioxol-5-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11434666.png)
![1-(2,5-dimethylphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11434681.png)
